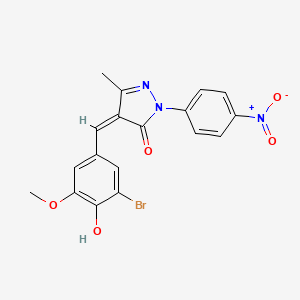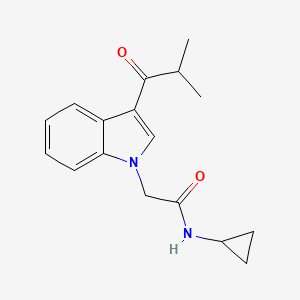
4-(2,5-difluorobenzyl)-2,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-difluorobenzyl)-2,6-dimethylmorpholine, commonly known as DFB, is a synthetic compound that belongs to the class of morpholine derivatives. DFB has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of DFB is not fully understood. However, it has been suggested that DFB exerts its antifungal and antibacterial activities by inhibiting the synthesis of the fungal and bacterial cell wall. DFB has also been shown to inhibit the activity of enzymes such as chitin synthase and glucosamine-6-phosphate synthase, which are involved in the synthesis of the fungal and bacterial cell wall. In addition, DFB has been shown to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
DFB has been shown to have various biochemical and physiological effects. DFB has been shown to inhibit the growth of various fungal and bacterial strains by inhibiting the synthesis of the fungal and bacterial cell wall. DFB has also been shown to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. In addition, DFB has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
DFB has several advantages and limitations for lab experiments. DFB is a synthetic compound that can be easily synthesized in the lab. DFB has been shown to possess antifungal, antibacterial, and antitumor activities, which make it a useful tool in various scientific research fields. However, DFB has some limitations, such as its solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of DFB is not fully understood, which can make it difficult to interpret the results of certain experiments.
Future Directions
There are several future directions for the research on DFB. One future direction is to investigate the mechanism of action of DFB in more detail. Another future direction is to study the potential therapeutic applications of DFB in more detail, such as its potential use in the treatment of fungal and bacterial infections and cancer. Furthermore, future research could focus on developing new derivatives of DFB with improved properties and activities. Overall, the research on DFB has the potential to lead to the development of new therapeutic agents for various diseases.
Synthesis Methods
DFB can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis of DFB involves the reaction of 2,5-difluorobenzyl chloride with 2,6-dimethylmorpholine in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature and the product is purified through column chromatography to obtain pure DFB.
Scientific Research Applications
DFB has been widely used in scientific research due to its potential therapeutic applications. DFB has been reported to possess antifungal, antibacterial, and antitumor activities. DFB has been shown to inhibit the growth of various fungal strains such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. DFB has also been shown to inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. In addition, DFB has been shown to possess antitumor activity against various cancer cell lines such as A549, MCF-7, and HepG2.
properties
IUPAC Name |
4-[(2,5-difluorophenyl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c1-9-6-16(7-10(2)17-9)8-11-5-12(14)3-4-13(11)15/h3-5,9-10H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXZECVENBQXPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[(2-chlorobenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B5984781.png)


![4-methoxy-N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B5984818.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B5984835.png)
![1-cyclopentyl-4-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5984843.png)
amino]methyl}-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B5984849.png)
![3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-propionylcyclohex-2-en-1-one](/img/structure/B5984852.png)
![1-(cyclohexylmethyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5984857.png)
![2-[4-cyclopentyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5984866.png)
![1-(3-methoxyphenyl)-4-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5984868.png)
![2-{2-[(1,2-dimethylpropylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}-N-phenylacetamide](/img/structure/B5984875.png)

![3-methyl-2-[5-(2-methyltetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5984887.png)